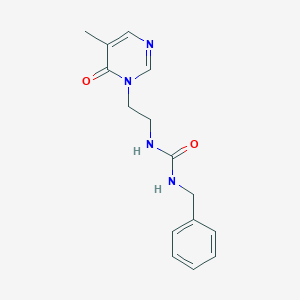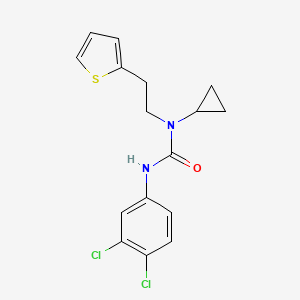
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide, commonly known as DMXAA, is a synthetic compound that has garnered significant scientific interest due to its potential applications in cancer research. DMXAA was initially synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, extensive research has been conducted to understand the mechanism of action and potential applications of DMXAA in cancer treatment.
Mecanismo De Acción
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which play a crucial role in the destruction of tumor blood vessels. This results in reduced blood supply to the tumor, leading to its death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, which activate immune cells and promote tumor cell death. DMXAA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages as a research tool for cancer treatment. It is a potent and selective tumor vascular disrupting agent, which makes it an attractive candidate for anticancer therapy. However, DMXAA has several limitations, including its poor solubility and stability, which can limit its effectiveness in vivo. Additionally, DMXAA has been found to induce severe side effects in clinical trials, including fever, chills, and hypotension.
Direcciones Futuras
For DMXAA research include the development of more stable and soluble analogs, as well as the identification of biomarkers that can predict patient response to treatment. Additionally, the combination of DMXAA with other anticancer agents is an area of active research, which may lead to improved treatment outcomes.
Métodos De Síntesis
DMXAA is synthesized from anthranilic acid, which undergoes a series of chemical reactions to produce the final compound. The synthesis process involves the formation of a quinazoline ring, followed by the introduction of a propanamide group. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
DMXAA has shown promising results in preclinical studies as a potential anticancer agent. It has been found to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, colon, and breast cancer. DMXAA has been shown to selectively target tumor blood vessels, leading to their destruction and subsequent tumor death.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-21-9-7-15-12(18)6-8-17-13(19)10-4-2-3-5-11(10)16-14(17)20/h2-5H,6-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCRYUJKGPEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)


![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
